2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide 2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 924094-94-0
VCID: VC4517333
InChI: InChI=1S/C19H20ClFN2O2/c20-17-4-2-1-3-16(17)19(24)22-13-18(23-9-11-25-12-10-23)14-5-7-15(21)8-6-14/h1-8,18H,9-13H2,(H,22,24)
SMILES: C1COCCN1C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)F
Molecular Formula: C19H20ClFN2O2
Molecular Weight: 362.83

2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide

CAS No.: 924094-94-0

Cat. No.: VC4517333

Molecular Formula: C19H20ClFN2O2

Molecular Weight: 362.83

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide - 924094-94-0

Specification

CAS No. 924094-94-0
Molecular Formula C19H20ClFN2O2
Molecular Weight 362.83
IUPAC Name 2-chloro-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzamide
Standard InChI InChI=1S/C19H20ClFN2O2/c20-17-4-2-1-3-16(17)19(24)22-13-18(23-9-11-25-12-10-23)14-5-7-15(21)8-6-14/h1-8,18H,9-13H2,(H,22,24)
Standard InChI Key YKPWJRYRQVETEC-UHFFFAOYSA-N
SMILES C1COCCN1C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)F

Introduction

2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound with applications in medicinal chemistry, particularly in drug development. This article provides a detailed overview of its chemical properties, synthesis, and potential biological significance.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Amide Bond Formation: The reaction between an amine derivative and benzoyl chloride forms the benzamide backbone.

  • Substitution Reactions: Introduction of the chloro and fluoro groups on the aromatic rings.

  • Morpholine Addition: The morpholine ring is incorporated via nucleophilic substitution or reductive amination.

These steps are carried out under controlled conditions to ensure high yield and purity.

Biological Significance

Pharmacological Potential:
This compound is hypothesized to exhibit bioactivity due to its structural features:

  • The benzamide moiety is commonly found in kinase inhibitors.

  • Fluorine substitution enhances metabolic stability and binding affinity to biological targets.

  • The morpholine group improves solubility, making it suitable for drug formulations.

Applications in Drug Discovery:

  • Investigated for anticancer properties due to its potential to inhibit specific signaling pathways.

  • May exhibit antimicrobial activity against resistant strains due to its structural similarity to known bioactive molecules.

Research Findings

Recent studies have explored similar compounds for their biological activities:

  • Anticancer Activity: Compounds with benzamide backbones have shown efficacy against breast cancer cell lines through inhibition of estrogen receptors .

  • Antimicrobial Properties: Derivatives with halogen substitutions demonstrate activity against Gram-positive and Gram-negative bacteria .

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